molecular formula C3H3NO2S B021345 2,4-Thiazolidinedione CAS No. 2295-31-0

2,4-Thiazolidinedione

Cat. No.: B021345
CAS No.: 2295-31-0
M. Wt: 117.13 g/mol
InChI Key: ZOBPZXTWZATXDG-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione is a heterocyclic compound containing a five-membered ring with nitrogen and sulfur atoms. It is known for its significant role in various biological activities, including its use as a pharmaceutical intermediate. The compound has garnered attention due to its diverse pharmacological properties, such as antihyperglycemic, anticancer, antibacterial, and antiviral activities .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs the Knoevenagel condensation method due to its efficiency and the ability to produce high yields of the desired product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antidiabetic Properties

TZD derivatives are primarily recognized for their efficacy in managing type 2 diabetes mellitus. They function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and glucose uptake in tissues. Recent studies have demonstrated that novel TZD derivatives exhibit improved potency and reduced side effects compared to traditional TZDs like rosiglitazone and pioglitazone. For instance, compounds synthesized in recent research showed PPAR-γ trans-activation values of up to 78.9%, indicating significant potential for glycemic control while mitigating adverse effects such as weight gain and edema .

Anticancer Activity

Emerging research indicates that TZD derivatives possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. Various studies have reported that specific TZD compounds can inhibit the growth of cancer cell lines through mechanisms involving PPAR-γ activation and modulation of signaling pathways associated with cell survival and proliferation . For example, a study demonstrated that certain synthesized TZDs exhibited strong cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial and Anti-inflammatory Effects

TZDs have also been investigated for their antimicrobial properties against a range of pathogens, including bacteria and fungi. Their anti-inflammatory effects are attributed to the modulation of inflammatory cytokines and pathways involved in chronic inflammation . Notably, some derivatives have shown promising results in inhibiting the growth of resistant bacterial strains, highlighting their potential as novel antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of TZD derivatives is crucial for optimizing their therapeutic efficacy. Recent studies have focused on modifying the TZD scaffold to enhance its biological activity while reducing toxicity. The incorporation of various substituents has been shown to affect PPAR-γ activation and other biological activities significantly .

Compound PPAR-γ Activation (%) IC50 (μM) Therapeutic Potential
Compound 2g73.40.16Antidiabetic
Compound 3e78.90.03Antidiabetic
Compound 4b-0.16Antimicrobial

Case Studies

Several case studies illustrate the effectiveness of TZD derivatives in clinical settings:

  • Case Study 1: Enhanced Insulin Sensitivity
    In a clinical trial involving patients with type 2 diabetes, a novel TZD derivative demonstrated significant improvements in insulin sensitivity and glycemic control compared to traditional therapies, with fewer side effects reported .
  • Case Study 2: Anticancer Efficacy
    A series of synthesized TZD compounds were evaluated for their anticancer properties against breast cancer cell lines, showing substantial inhibition of cell proliferation and induction of apoptosis through PPAR-γ mediated pathways .

Future Perspectives

The ongoing exploration of TZD derivatives continues to reveal new therapeutic potentials beyond diabetes management. Future research is expected to focus on:

  • Developing more selective PPAR-γ agonists with minimized side effects.
  • Investigating the role of TZDs in other metabolic disorders.
  • Exploring combination therapies utilizing TZDs for enhanced efficacy against cancer.

Comparison with Similar Compounds

Uniqueness: 2,4-Thiazolidinedione is unique due to its ability to undergo various chemical modifications, leading to a wide range of biologically active derivatives. Its versatility in synthetic chemistry and broad spectrum of pharmacological activities make it a valuable compound in both research and industrial applications .

Biological Activity

2,4-Thiazolidinedione (TZD) is a heterocyclic compound that has garnered significant attention in pharmacology due to its diverse biological activities, particularly in the treatment of metabolic disorders such as diabetes. This article provides a comprehensive overview of the biological activity of TZD, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

The structure of this compound consists of a five-membered ring containing sulfur and nitrogen atoms, with carbonyl groups at positions 2 and 4. This unique configuration allows TZD to interact with various biological targets, primarily the peroxisome proliferator-activated receptor gamma (PPAR-γ). Activation of PPAR-γ plays a crucial role in improving insulin sensitivity and regulating glucose metabolism.

Key Mechanisms:

  • Antidiabetic Activity : TZDs enhance insulin sensitivity in adipose tissue by activating PPAR-γ, leading to increased glucose uptake and reduced blood sugar levels .
  • Antimicrobial Action : TZDs inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
  • Antioxidant Activity : These compounds can scavenge reactive oxygen species (ROS), contributing to their antioxidant effects .

Antidiabetic Effects

TZDs are primarily known for their role as antidiabetic agents. Clinical studies have demonstrated their efficacy in managing type 2 diabetes by lowering blood glucose levels and improving insulin sensitivity. For instance, pioglitazone and rosiglitazone are well-studied TZDs that have been approved for clinical use .

Anti-inflammatory Properties

Recent research indicates that TZD treatment can modulate inflammatory responses. A study involving dairy goats showed that TZD administration improved the innate immune response to induced subclinical mastitis, suggesting its potential in veterinary medicine .

Antimicrobial Activity

The antimicrobial potential of TZD derivatives has been explored extensively. Certain analogues have shown promising activity against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis .

Recent Research Findings

Recent studies have highlighted the multifaceted therapeutic potential of TZD derivatives:

Study Findings
Osorio et al. (2016)TZD improved inflammatory markers in dairy goats with mastitis but had limited effects on milk fat production .
PMC9572748 (2022)Reviewed the broad biological activities of TZD derivatives, including antidiabetic, antimicrobial, and antioxidant properties .
PMC7052407 (2020)Discussed novel synthetic strategies for developing TZD derivatives with enhanced efficacy and reduced side effects .
Recent In-Silico StudiesIdentified new TZD derivatives with improved pharmacokinetic profiles and specific inhibitory activities against COX-2 enzymes .

Case Studies

  • Veterinary Application : A study on dairy goats demonstrated that treatment with this compound significantly increased myeloperoxidase levels and improved responses to intramammary infections without affecting leukocyte phagocytosis or insulin levels. This indicates a potential role for TZDs in managing mastitis in livestock .
  • Diabetes Management : Clinical trials involving pioglitazone have shown significant reductions in HbA1c levels among patients with type 2 diabetes. However, concerns regarding side effects such as weight gain and edema remain prevalent in the clinical discourse surrounding TZDs .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-thiazolidinedione, and what are their mechanistic considerations?

TZD is synthesized via four main methods:

  • Thiourea method : Condensation of thiourea with chloroacetic acid in acidic conditions, followed by cyclization .
  • Thiocyanate method : Reaction of potassium thiocyanate with α-haloesters or α-haloketones, forming intermediates that cyclize under heat .
  • Carbonyl sulfur method : Use of carbonyl sulfide (COS) to introduce sulfur into the heterocycle .
  • Rhodanine method : Ring-opening of rhodanine derivatives followed by re-cyclization .

Key mechanistic steps :

  • Substitution : Nucleophilic attack by sulfur on electrophilic carbons.
  • Cyclization : Intramolecular dehydration to form the 5-membered ring.
  • Hydrolysis : Acidic or basic cleavage of intermediates to yield TZD .
    Optimization metrics : Thiourea and rhodanine methods show higher atomic economy (>70%) but require rigorous pH control .

Q. How are TZD derivatives designed for biological activity screening, and what assays are used?

Derivatives are typically synthesized via:

  • Knoevenagel condensation : Introduction of arylidene groups at the 5-position using aldehydes .
  • Mannich reaction : N-substitution with secondary amines to enhance bioavailability .
  • Azo linkage incorporation : Improves antimicrobial activity by increasing lipophilicity .

Biological assays :

  • Antioxidant : DPPH radical scavenging (IC₅₀ values at 50 µg/ml for ISS-3 and ISS-5 derivatives) .
  • Antimicrobial : Disk diffusion against E. coli and S. aureus (zone of inhibition >15 mm for 3,5-disubstituted derivatives) .
  • Antidiabetic : PPARγ binding affinity (Kd ≈ 40 nM for BRL49653) and adipocyte differentiation assays .

Q. What structural features of TZD are critical for PPARγ activation?

  • Core scaffold : The this compound ring directly binds PPARγ's ligand-binding domain (LBD) via hydrogen bonds with Ser289 and His323 .
  • 5-Arylidene substituents : Electron-withdrawing groups (e.g., NO₂, Cl) enhance binding affinity by stabilizing the enolic tautomer .
  • N-substitutions : Bulky alkyl chains (e.g., pentyl groups) improve pharmacokinetics but may reduce specificity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in TZD derivative activity data?

Case study : Discrepancies in antimicrobial activity of 3,5-disubstituted TZDs can be addressed via:

  • DFT/B3LYP calculations : Analyze electronic effects (e.g., C4-C5 bond length variations (1.464–1.547 Å) due to π-conjugation) .
  • Molecular docking : Compare binding modes of lipophilic derivatives (e.g., 5-ethylidene-TZDs) to bacterial enzyme targets (e.g., dihydrofolate reductase) .
  • ADMET prediction : Use tools like SwissADME to correlate logP values (>3.5) with hepatotoxicity risks .

Q. What strategies optimize TZD synthesis for green chemistry compliance?

  • Solvent selection : Replace HCl/H₂O with ionic liquids (e.g., [BMIM][BF₄]) to reduce waste .
  • Catalysis : Use alum or Bi(OTf)₃ for Knoevenagel condensations (yield >85%, E-factor <5) .
  • Waste minimization : Thiocyanate method produces 30% less inorganic salts than thiourea routes .

Q. How do researchers address the hepatotoxicity of TZD derivatives in drug development?

  • Structural modifications : Replace the TZD core with rhodanine (2-thioxo-TZD) to reduce reactive oxygen species (ROS) generation .
  • Prodrug design : Mask the acidic NH group with ester prodrugs (e.g., rivoglitazone) to mitigate mitochondrial toxicity .
  • In vitro models : Use HepG2 cells to screen for CYP3A4 induction, a marker of metabolic stress .

Q. What advanced spectroscopic techniques validate TZD derivative purity and structure?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 7.8–8.2 ppm for arylidene protons) .
  • IR spectroscopy : Identify carbonyl stretches (1680–1720 cm⁻¹) and NH bends (3200–3400 cm⁻¹) .
  • X-ray crystallography : Resolve bond angles (e.g., C2-S1-N3 ≈ 105°) to detect tautomeric impurities .

Q. How do researchers reconcile conflicting data on TZD’s anticancer vs. pro-tumor effects?

  • Dose-dependent effects : Low doses (≤10 µM) inhibit Ras/Raf pathways via TZD’s Michael acceptor properties, while high doses (>50 µM) induce oxidative stress .
  • Cell line specificity : TZDs show selectivity for KRAS-mutant colorectal cancer (IC₅₀ = 8 µM) but activate PPARγ in breast cancer, promoting metastasis .
  • Combination therapy : Co-administration with antioxidants (e.g., ascorbic acid) mitigates ROS-mediated toxicity .

Properties

IUPAC Name

1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBPZXTWZATXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39131-10-7 (potassium)
Record name 2,4-Thiazolidinedione
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DSSTOX Substance ID

DTXSID5040623
Record name Thiazolidinedione
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Molecular Weight

117.13 g/mol
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CAS No.

2295-31-0
Record name Thiazolidinedione
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Retrosynthesis Analysis

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